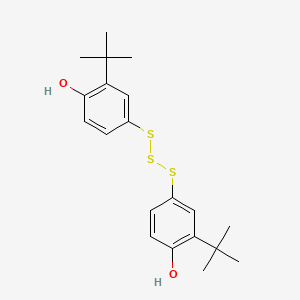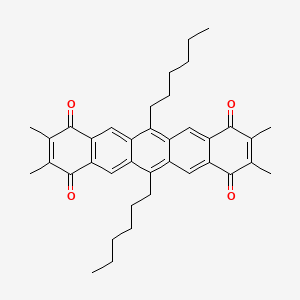
6,13-Dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,13-Dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the family of pentacene derivatives, which are known for their aromaticity and stability. The presence of hexyl and methyl groups in its structure enhances its solubility and processability, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone typically involves multi-step organic reactions. One common method includes the alkylation of pentacene derivatives followed by oxidation reactions to introduce the tetrone functionality. The reaction conditions often require the use of strong bases, such as sodium hydride, and oxidizing agents like potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of solvents and reagents would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6,13-Dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the tetrone groups.
Substitution: The hexyl and methyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or aryl halides in the presence of strong bases like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of alkyl or aryl-substituted pentacene derivatives.
Scientific Research Applications
6,13-Dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism by which 6,13-Dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone exerts its effects is primarily through its interactions with other molecules. The compound’s aromatic structure allows it to participate in π-π stacking interactions, which can influence its behavior in various environments. Additionally, the presence of electron-donating and electron-withdrawing groups in its structure can modulate its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Pentacene: A parent compound with similar aromatic properties but lacking the hexyl and methyl substitutions.
6,13-Diphenylpentacene: A derivative with phenyl groups instead of hexyl groups.
2,3,9,10-Tetramethylpentacene: A compound with only methyl substitutions and no hexyl groups.
Uniqueness
6,13-Dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone is unique due to its combination of hexyl and methyl groups, which enhance its solubility and processability. This makes it more suitable for applications in organic electronics and materials science compared to its simpler counterparts.
Properties
CAS No. |
138754-53-7 |
|---|---|
Molecular Formula |
C38H42O4 |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
6,13-dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone |
InChI |
InChI=1S/C38H42O4/c1-7-9-11-13-15-25-27-17-31-33(37(41)23(5)21(3)35(31)39)19-29(27)26(16-14-12-10-8-2)30-20-34-32(18-28(25)30)36(40)22(4)24(6)38(34)42/h17-20H,7-16H2,1-6H3 |
InChI Key |
HNJTVIULRWWZKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C2C=C3C(=CC2=C(C4=CC5=C(C=C41)C(=O)C(=C(C5=O)C)C)CCCCCC)C(=O)C(=C(C3=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite](/img/structure/B14287034.png)
![Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14287042.png)
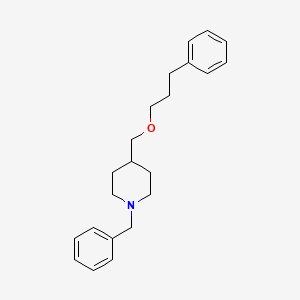
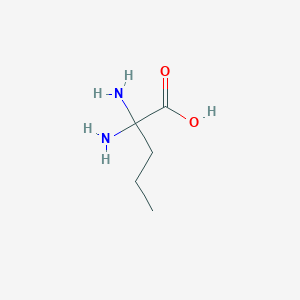
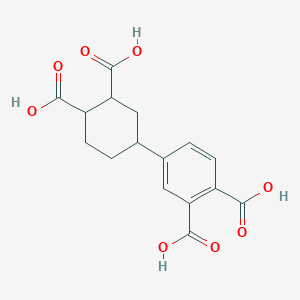

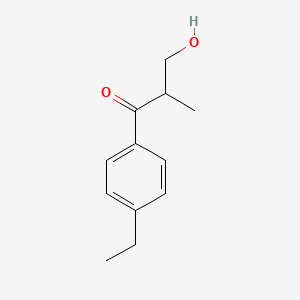
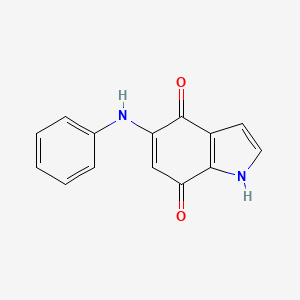

![2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol](/img/structure/B14287088.png)
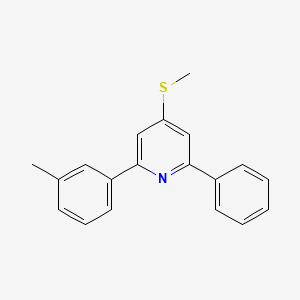
![3-[2-[(Dimethylamino)methyl]phenyl]sulfanylbenzoic acid;hydrochloride](/img/structure/B14287098.png)
